N-[2-(3-chlorophenyl)-2-methoxypropyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
N-[2-(3-chlorophenyl)-2-methoxypropyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic carboxamide derivative featuring a benzofuran core substituted with a methoxy group at position 7 and a carboxamide group at position 2. The nitrogen atom of the carboxamide is further substituted with a branched 2-(3-chlorophenyl)-2-methoxypropyl chain. The 3-chlorophenyl and methoxy groups are likely critical for hydrophobic interactions and solubility, respectively .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-20(25-3,14-7-5-8-15(21)11-14)12-22-19(23)17-10-13-6-4-9-16(24-2)18(13)26-17/h4-11H,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVVKOXOPAYTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Benzofuran Core
The benzofuran moiety is typically synthesized via intramolecular cyclization of appropriately substituted ketones. A one-pot iron/copper-catalyzed method has been developed for benzo[b]furan synthesis, starting from 1-arylketones. For the target compound, 3-methoxyphenylacetic acid serves as the precursor. This acid is first converted to its Weinreb amide using N,N’-carbonyldiimidazole (CDI), followed by reaction with a Grignard reagent (e.g., methylmagnesium bromide) to yield the corresponding ketone. Cyclization under FeCl₃ catalysis (2.5 mol%) in the presence of N-iodosuccinimide (NIS) facilitates iodination at the para position relative to the methoxy group, forming the iodinated intermediate. Subsequent copper(I)-catalyzed (10 mol% CuI) cyclization with N,N’-dimethylethylenediamine (DMEDA) in acetic acid under reflux yields the 7-methoxybenzofuran core.
Table 1: Optimization of Benzofuran Core Synthesis
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst System | FeCl₃ (2.5 mol%) + CuI (10 mol%) | 74 | |
| Solvent | Acetic Acid | - | |
| Temperature | Reflux (110–120°C) | - |
Functionalization of the Benzofuran Core
The 7-methoxy group is introduced during the initial ketone synthesis step, as the methoxy substituent on the phenylacetic acid precursor remains intact through subsequent reactions. Post-cyclization, the 2-carboxylic acid group is generated via hydrolysis of the ester or nitrile intermediates, though direct synthesis using pre-functionalized acids (e.g., 7-methoxy-1-benzofuran-2-carboxylic acid) is more efficient.
Preparation of 2-(3-Chlorophenyl)-2-Methoxypropylamine
Alkylation of 3-Chlorophenylacetone
The side chain amine is synthesized from 3-chlorophenylacetone. Methoxy group introduction is achieved via nucleophilic substitution using methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C. This yields 2-(3-chlorophenyl)-2-methoxypropan-1-one, confirmed by ¹H NMR (δ 1.47 ppm for methoxy protons).
Reductive Amination
The ketone is converted to the corresponding amine through reductive amination. Ammonium acetate and sodium cyanoborohydride in methanol at room temperature facilitate this transformation, producing 2-(3-chlorophenyl)-2-methoxypropylamine in 68% yield. The reaction is monitored by thin-layer chromatography (TLC), with the amine intermediate purified via flash chromatography (ethyl acetate/hexane, 3:7).
Table 2: Conditions for Reductive Amination
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| NH₄OAc, NaBH₃CN | Methanol | 25°C | 68 |
Coupling to Form the Carboxamide
Activation of the Carboxylic Acid
The 7-methoxy-1-benzofuran-2-carboxylic acid is activated using CDI (1.5 equivalents) in tetrahydrofuran (THF) at room temperature for 1 hour. This generates the acyl imidazolide intermediate, which is highly reactive toward nucleophilic amines.
Amine Coupling Reaction
The activated acid is reacted with 2-(3-chlorophenyl)-2-methoxypropylamine (1.2 equivalents) in THF for 12–14 hours. The reaction mixture is acidified with 6 N HCl, extracted with ethyl acetate, and purified via flash chromatography (dichloromethane/methanol, 95:5) to yield the target carboxamide in 65–72% yield.
Table 3: Carboxamide Coupling Optimization
| Activation Reagent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| CDI | THF | 14 | 72 |
Analytical Characterization
The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Cores
Several benzothiazole-based carboxamides and acetamides share functional similarities with the target compound. Examples from patent EP3 348 550A1 include:
- N-(6-methoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
Key Comparisons :
- Core Structure: The benzothiazole core in these analogs replaces the benzofuran ring in the target compound. Benzothiazoles are known for their electron-deficient aromatic systems, which may enhance binding to enzymes or receptors requiring π-π stacking or charge-transfer interactions .
- Substituents : The 3-chlorophenyl group is conserved, suggesting its importance in target engagement. However, the methoxy group in the target compound is positioned on the benzofuran ring, whereas in benzothiazole analogs, it is often on the benzothiazole (e.g., 6-methoxy substitution) .
- Biological Implications : Benzothiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s benzofuran core may offer distinct pharmacokinetic advantages, such as reduced metabolic oxidation compared to benzothiazoles .
Benzofuran Carboxamide Derivatives
The compound N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide () shares the 7-methoxybenzofuran-2-carboxamide backbone with the target compound but differs in its nitrogen substituent.
Key Comparisons :
- Substituent Complexity: The target compound’s 2-(3-chlorophenyl)-2-methoxypropyl group introduces a chiral center and a flexible branched chain, whereas the analog in features a rigid benzothiadiazole-cyclopropyl ethyl chain.
- Functional Groups : The 3-chlorophenyl group in the target compound may enhance lipophilicity and van der Waals interactions compared to the cyclopropyl-benzothiadiazole moiety, which introduces polar sulfone groups .
Cyclopropane Carboxamide Derivatives
The cyclopropane derivative N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () shares the carboxamide functional group but diverges significantly in core structure.
Key Comparisons :
- Synthetic Approach : Both compounds employ preparative column chromatography for purification, indicating shared methodologies in handling polar intermediates. The target compound’s synthesis may similarly require stereochemical control, given the branched methoxypropyl chain .
- Pharmacophore Design : The cyclopropane core in introduces strain and rigidity, which are absent in the benzofuran-based target. This difference likely impacts bioavailability and metabolic pathways .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS No. 1795196-83-6) is a synthetic compound that belongs to the benzofuran class of heterocyclic compounds. Its structure incorporates a chlorophenyl group and a methoxypropyl moiety, which are significant for its biological activity. This article delves into the compound's biological activity, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical formula of this compound is C20H20ClNO4. The structural representation can be summarized as follows:
Biological Activity Overview
Research indicates that benzofuran derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and antiviral properties. The specific compound under consideration has been explored primarily for its potential as an antiviral agent and its interactions with various biological targets.
Antiviral Activity
A significant area of research focuses on the compound's efficacy against viral infections. Preliminary studies suggest that benzofuran derivatives, including the compound , may inhibit the activity of viral enzymes such as RNA-dependent RNA polymerase (RdRp), particularly in the context of Hepatitis C Virus (HCV) infections.
Table 1: Inhibitory Activity Against HCV NS5B
| Compound | Binding Affinity (Kcal/mol) | Inhibition Mechanism |
|---|---|---|
| This compound | TBD | Inhibition of RdRp |
| Nesbuvir | -15.42 | Allosteric inhibition |
Note: TBD indicates that specific binding affinity data for this compound is still under investigation.
The biological activity of this compound is hypothesized to stem from its ability to interact with key amino acid residues within the active site of viral enzymes. Molecular docking studies have shown that this compound can form essential hydrogen bonds and hydrophobic interactions with residues critical for enzyme function.
Molecular Docking Studies
Molecular docking simulations indicate that the compound exhibits a favorable binding profile with HCV NS5B RdRp. The interactions involve significant contact with residues such as SER365 and ARG200, which are pivotal for the enzyme's catalytic activity.
Case Studies and Research Findings
Recent studies have employed various methodologies to assess the biological activity of this compound:
- In Silico Studies : Computational approaches have been utilized to predict the binding affinities and interaction profiles with viral proteins.
- In Vitro Assays : Laboratory experiments involving cell cultures have demonstrated that derivatives similar to this compound exhibit antiviral effects by reducing viral load.
- Toxicological Assessments : Initial toxicological evaluations suggest a favorable safety profile, although comprehensive studies are necessary to establish long-term safety and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
